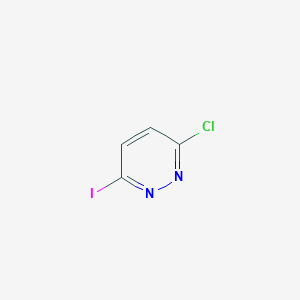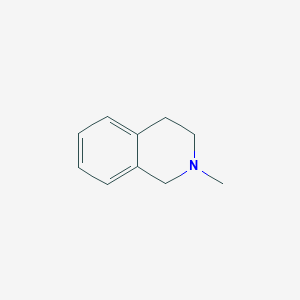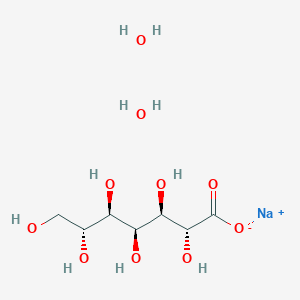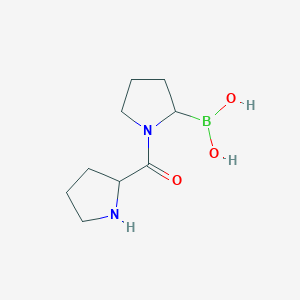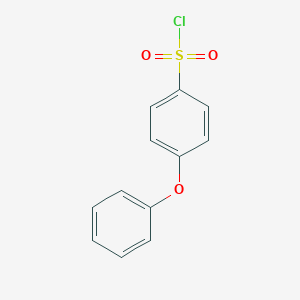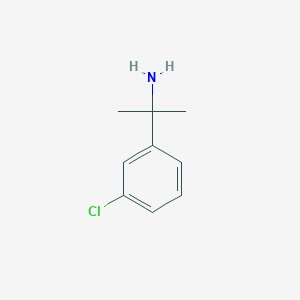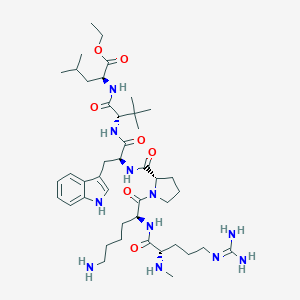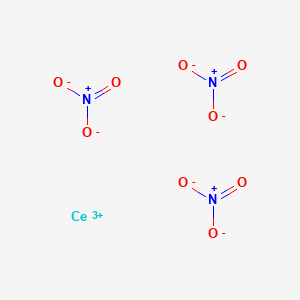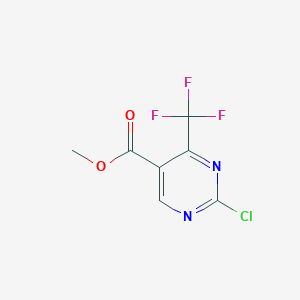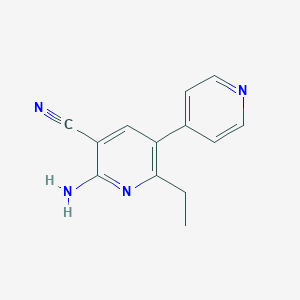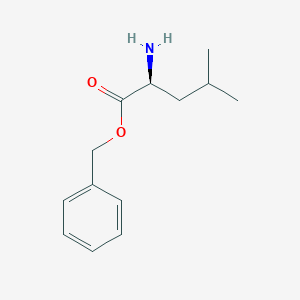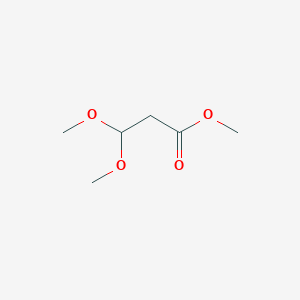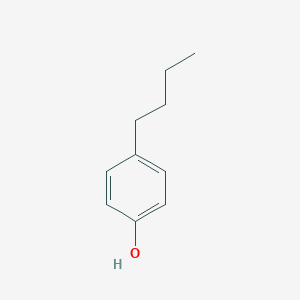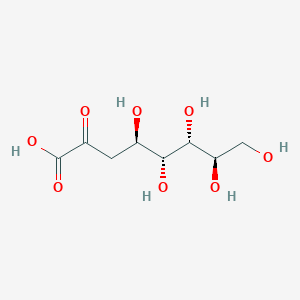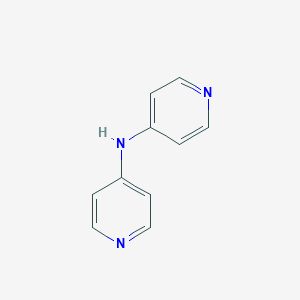
Di(pyridin-4-yl)amine
描述
Di(pyridin-4-yl)amine is a chemical compound that features a central amine group flanked by two pyridin-4-yl groups. This structure allows it to act as a ligand in coordination chemistry, where it can bind to metal ions through the nitrogen atoms of the pyridine rings and the amine group. The compound's ability to coordinate with metals and its electronic properties make it of interest in various fields, including materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of di(pyridin-4-yl)amine derivatives often involves palladium-catalyzed Buchwald–Hartwig coupling reactions, as seen in the design and synthesis of novel donor–acceptor type 2,3-di(hetero-2-yl)pyrido[2,3-b]pyrazine amine derivatives . Additionally, the formation of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines has been achieved through the reduction of nitro groups, with the nature of substituents at the 3- and 5-positions influencing the reaction outcome .
Molecular Structure Analysis
The molecular structure of di(pyridin-4-yl)amine derivatives can be complex, with potential for dynamic tautomerism and divalent N(I) character as demonstrated by quantum chemical analysis . The presence of auxiliary amines can increase the stability of metal complexes formed by these ligands . X-ray crystallography has been used to determine the crystal structures of such compounds, revealing the orientation of substituents and the potential for intramolecular hydrogen bonding .
Chemical Reactions Analysis
Di(pyridin-4-yl)amine derivatives can form complexes with various metal ions, as evidenced by the synthesis and characterization of dichloro-bis(pyridine-2-yl-undecyl-amine)zinc(II), which also displayed antimalarial activity . The coordination properties of these ligands have been studied using spectroscopic methods, and the stability constants of the resulting complexes with different metal ions have been determined .
Physical and Chemical Properties Analysis
The opto-electrochemical properties of di(pyridin-4-yl)amine derivatives are significant for their potential applications in organic electronics. The absorption spectra of these compounds show intramolecular charge transfer transitions, and they exhibit positive solvatochromism with emission in the blue–orange region . Terahertz spectroscopy and Density Functional Theory simulations have been used to study the vibrational modes of these molecules, linking them to intermolecular hydrogen bond vibrations . The electrochemical properties, such as HOMO and LUMO energy levels, have been measured and correlated with DFT calculations .
科学研究应用
1. Use in Nonlinear Optics
- Application : Di(pyridin-4-yl)amine and its derivatives are used in the interlayer space of zirconium sulfophenylphosphonate, a material with nonlinear optical properties. These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Method : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
2. Use as CDK2 Inhibitors
- Application : Di(pyridin-4-yl)amine derivatives have been found to exhibit potent CDK2 inhibitory activity, making them potential anticancer agents .
- Method : The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .
- Results : Among the synthesized compounds, one was found to be the most potent CDK2 inhibitor (Ki = 0.005 µM) with a degree of selectivity over other CDKs tested. This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM) .
3. Use in Catalysts
- Application : Di(pyridin-2-yl)amine is used to modify magnetic nanoparticles, creating an efficient and versatile catalyst for A3-synthesis of propargylamines and C-S cross-coupling of thiophenols with aryl iodides .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The presence of the Fe3O4@SiO2-di(pyridin-2-yl)amine-Cu catalyst was very vital because the reactions failed in the absence of this nanomaterial .
4. Use in Treatment of Human Filarial Infections
- Application : Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been discovered as novel macrofilaricides for the treatment of human filarial infections .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
5. Use in Corrosion Inhibition
- Application : A novel eco-friendly corrosion inhibitor, namely, 4-(pyridin-4-yl)thiazol-2-amine (PTA), was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
6. Use in Antimicrobial and Anticancer Therapies
- Application : Pyridine-containing compounds, including Di(pyridin-4-yl)amine derivatives, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
7. Use in Non-linear Optics
- Application : N-(pyridin-4-yl)pyridin-4-amine and its derivatives are used in the interlayer space of zirconium sulfophenylphosphonate, a material with non-linear optical properties. These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Method : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
8. Use in Antitumor Therapies
- Application : Pyridine is a basic heterocyclic organic compound; it is a bioisostere of benzene with one carbon displaced by a nitrogen atom. Also, it exhibited cytotoxic properties against tumour cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
未来方向
Di(pyridin-4-yl)amine has a wide range of applications. It has been used in the fabrication of a simple, single-component electrochromic device (ECD). This novel di(pyridin-4-yl)aniline derivative with a push-pull electronic structure has shown promise for future applications in electrochromic materials .
属性
IUPAC Name |
N-pyridin-4-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWIKPVYQSPYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280000 | |
| Record name | Di-4-pyridylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(pyridin-4-yl)amine | |
CAS RN |
1915-42-0 | |
| Record name | 1915-42-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-4-pyridylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-pyridyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



